Cas no 2138545-41-0 (N-[4-(1-aminoethyl)phenyl]-2-nitrobenzene-1-sulfonamide)
![N-[4-(1-aminoethyl)phenyl]-2-nitrobenzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/2138545-41-0x500.png)
N-[4-(1-aminoethyl)phenyl]-2-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-[4-(1-aminoethyl)phenyl]-2-nitrobenzene-1-sulfonamide
- EN300-1169947
- 2138545-41-0
-
- Inchi: 1S/C14H15N3O4S/c1-10(15)11-6-8-12(9-7-11)16-22(20,21)14-5-3-2-4-13(14)17(18)19/h2-10,16H,15H2,1H3
- InChI Key: VIENCFZQZRDQOU-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(NC1C=CC(=CC=1)C(C)N)(=O)=O
Computed Properties
- Exact Mass: 321.07832714g/mol
- Monoisotopic Mass: 321.07832714g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 477
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 126Ų
N-[4-(1-aminoethyl)phenyl]-2-nitrobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1169947-0.5g |
2138545-41-0 | 0.5g |
$905.0 | 2023-06-08 | |||
Enamine | EN300-1169947-2500mg |
2138545-41-0 | 2500mg |
$810.0 | 2023-10-03 | |||
Enamine | EN300-1169947-1000mg |
2138545-41-0 | 1000mg |
$414.0 | 2023-10-03 | |||
Enamine | EN300-1169947-10000mg |
2138545-41-0 | 10000mg |
$1778.0 | 2023-10-03 | |||
Enamine | EN300-1169947-1.0g |
2138545-41-0 | 1g |
$943.0 | 2023-06-08 | |||
Enamine | EN300-1169947-0.25g |
2138545-41-0 | 0.25g |
$867.0 | 2023-06-08 | |||
Enamine | EN300-1169947-5000mg |
2138545-41-0 | 5000mg |
$1199.0 | 2023-10-03 | |||
Enamine | EN300-1169947-2.5g |
2138545-41-0 | 2.5g |
$1848.0 | 2023-06-08 | |||
Enamine | EN300-1169947-0.05g |
2138545-41-0 | 0.05g |
$792.0 | 2023-06-08 | |||
Enamine | EN300-1169947-100mg |
2138545-41-0 | 100mg |
$364.0 | 2023-10-03 |
N-[4-(1-aminoethyl)phenyl]-2-nitrobenzene-1-sulfonamide Related Literature
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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Kaiming Hou New J. Chem., 2019,43, 10826-10833
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
Additional information on N-[4-(1-aminoethyl)phenyl]-2-nitrobenzene-1-sulfonamide
Comprehensive Overview of N-[4-(1-aminoethyl)phenyl]-2-nitrobenzene-1-sulfonamide (CAS No. 2138545-41-0)
The compound N-[4-(1-aminoethyl)phenyl]-2-nitrobenzene-1-sulfonamide (CAS No. 2138545-41-0) is a specialized sulfonamide derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a nitrobenzene core and an aminoethyl substituent, makes it a valuable intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its potential applications in targeted therapies and enzyme inhibition studies.
In recent years, the demand for sulfonamide-based compounds has surged, driven by their versatility in medicinal chemistry. N-[4-(1-aminoethyl)phenyl]-2-nitrobenzene-1-sulfonamide stands out due to its nitro group, which can be reduced to an amine for further functionalization, and its sulfonamide linkage, known for enhancing binding affinity in biological systems. This compound is particularly relevant in the context of small molecule inhibitors and proteomics research, areas that have gained traction in academic and industrial labs.
The synthesis of CAS No. 2138545-41-0 involves multi-step organic reactions, including sulfonylation and nitro-group introduction. Its molecular weight and logP value suggest moderate solubility in organic solvents, making it suitable for various experimental conditions. Analytical techniques such as HPLC, NMR, and mass spectrometry are typically employed to characterize its purity and structure, ensuring compliance with research standards.
One of the trending topics in chemical research is the exploration of nitroaromatic compounds for their redox properties and potential in bioconjugation. N-[4-(1-aminoethyl)phenyl]-2-nitrobenzene-1-sulfonamide aligns with this trend, as its nitro group can participate in click chemistry reactions, a method widely used in drug delivery systems and biomarker development. This adaptability has sparked interest among researchers working on precision medicine and theranostic agents.
From a commercial perspective, CAS No. 2138545-41-0 is available through specialized chemical suppliers, often labeled as a high-purity research chemical. Its storage recommendations typically include protection from light and moisture to maintain stability. While not classified as hazardous under standard safety guidelines, proper handling protocols—such as the use of gloves and lab coats—are advised to ensure workplace safety.
In summary, N-[4-(1-aminoethyl)phenyl]-2-nitrobenzene-1-sulfonamide represents a promising candidate for advancing pharmacological studies and chemical biology. Its structural features and functional groups offer ample opportunities for innovation in drug design and molecular imaging, aligning with current scientific priorities. As research continues, this compound may emerge as a key player in the development of next-generation therapeutic agents.
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